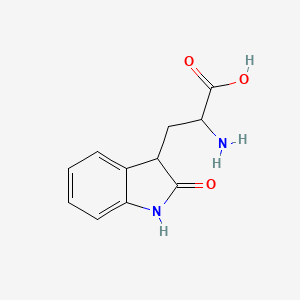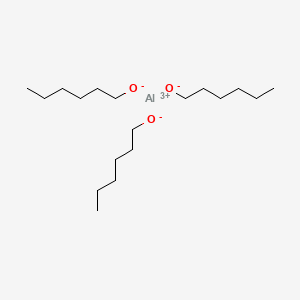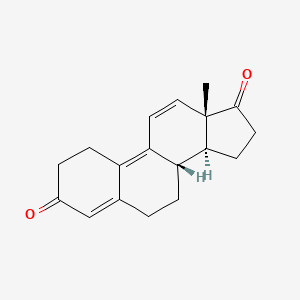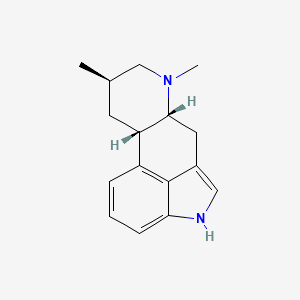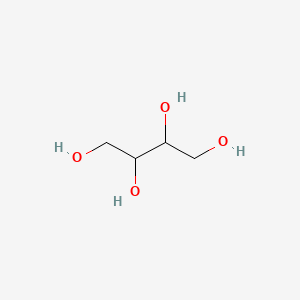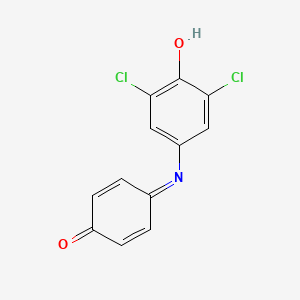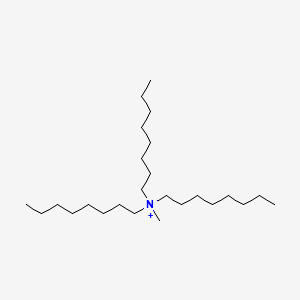
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine is a dimethoxybenzene.
Applications De Recherche Scientifique
Dopamine Agonist Properties
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine and related compounds have been identified for their dopaminergic properties. These compounds exhibit pronounced central nervous system effects, including dopamine agonist activity, which can be highly dependent on the specific substituents and structural features of the molecule (Jaén et al., 1990).
Synthesis and Derivative Formation
The compound's derivatives, like 4-(3,4-dimethoxyphenyl)pyridine, have been synthesized and explored for their potential in creating new chemical structures. These derivatives have been utilized in the formation of various compounds such as benzoxazolones and benzimidazole derivatives, indicating the versatility of this compound in synthetic chemistry (Singh & Lesher, 1991).
Role in Heterocyclic System Synthesis
This compound plays a significant role in the synthesis of fused heterocyclic systems. For example, derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones have been prepared from reactions involving this compound, showcasing its utility in developing complex molecular structures (Selič & Stanovnik, 1997).
Application in Cytotoxic Activity Studies
Studies have shown that carboxamide derivatives of compounds related to 4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine demonstrate significant cytotoxic activities. These compounds have been tested for their growth inhibitory properties against various cancer cell lines, indicating their potential application in cancer research (Deady et al., 2003).
Theoretical Studies on Hydrogen Bonds
Theoretical studies have been conducted to understand the intramolecular hydrogen bonds in thiazole derivatives of this compound. These studies provide insights into the molecular interactions and structural characteristics important for the compound's chemical behavior (Castro et al., 2007).
Antimicrobial and Anticancer Activities
Novel bicyclic thiohydantoin compounds related to 4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine have been synthesized and shown to exhibit antimicrobial and anticancer activities. These findings highlight the compound's relevance in the development of new therapeutic agents (Nural et al., 2018).
Anticancer Agents with Tetrahydropyridine Moieties
The compound's derivatives have been investigated for their anti-cancer activities, particularly in relation to tetrahydropyridine ring systems. This research emphasizes the significance of the compound's derivatives in pharmaceutical development for cancer treatment (Redda & Gangapuram, 2007).
Effect on Rotamer Stability
The compound and its derivatives have been studied to understand the effect of intermolecular hydrogen bonds on the stability of different rotamers. This research contributes to a deeper understanding of the compound's chemical properties and behavior (Bernès et al., 2002).
Synthesis of N-Mannich Bases and Antimicrobial Activities
N-Mannich bases derived from this compound have been synthesized and assessed for their antimicrobial and anti-proliferative activities, demonstrating the compound's potential in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Propriétés
Nom du produit |
4-(3,4-dimethoxyphenyl)-N-(3-methyl-2-pyridinyl)-2-thiazolamine |
|---|---|
Formule moléculaire |
C17H17N3O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-4-8-18-16(11)20-17-19-13(10-23-17)12-6-7-14(21-2)15(9-12)22-3/h4-10H,1-3H3,(H,18,19,20) |
Clé InChI |
QLDLWULSIMIMHS-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




